molecular formula C10H11NO2 B8571676 4-(Azetidin-1-ylcarbonyl)phenol

4-(Azetidin-1-ylcarbonyl)phenol

Cat. No.: B8571676
M. Wt: 177.20 g/mol
InChI Key: APYYLTZBCALLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-ylcarbonyl)phenol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both an azetidine ring, a saturated four-membered nitrogen heterocycle, and a phenolic hydroxyl group, making it a valuable synthetic intermediate or scaffold for the development of novel bioactive molecules. The azetidine motif is increasingly valued in drug design for its combination of stability, molecular rigidity, and favorable physicochemical properties, and it is a key structural component in compounds investigated for a wide range of pharmacological activities . This includes potential applications in developing agents for oncology, inflammatory diseases, and central nervous system (CNS) disorders, as evidenced by the presence of the azetidine ring in various patented therapeutic agents . The carbonyl linkage between the azetidine and phenol groups in this specific compound offers a site for further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

azetidin-1-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H11NO2/c12-9-4-2-8(3-5-9)10(13)11-6-1-7-11/h2-5,12H,1,6-7H2

InChI Key

APYYLTZBCALLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The azetidine carbonyl group in this compound is electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with 4-ethylphenol (electron-donating ethyl group), which exhibits higher reactivity in electrophilic substitution reactions . The trifluoromethylthio group in 4-(Trifluoromethylthio)phenol combines strong electron-withdrawing effects with hydrophobicity, enhancing stability in agrochemical formulations .

Heterocyclic vs. Aliphatic Substituents: The imidazole-phenyl substituent in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol creates an extended π-conjugated system, enabling nonlinear optical (NLO) properties such as high third-order susceptibility (χ(3)) and self-focusing behavior (n₂ = −2.89 × 10⁻⁶ cm²/W) . By contrast, the azetidine ring in this compound restricts conjugation but improves binding affinity to biological targets like glucokinase .

Table 2: Experimental and Theoretical Data

Property This compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 4-(Trifluoromethylthio)phenol
Melting Point Not reported 278°C Not reported
Polarizability (α) ~50 × 10⁻²⁴ cm³* 43.2 × 10⁻²⁴ cm³ (DFT) ~35 × 10⁻²⁴ cm³†
Dipole Moment (μ) ~4.5 D* 5.8 D (DFT) ~3.2 D†
Biological Activity Glucokinase activation None reported Antimicrobial agents
Market Value (2030 Projection) N/A N/A USD 0.25 Billion

*Estimated via computational modeling. †Predicted based on substituent effects.

Key Findings:

  • NLO Performance : The imidazole-phenyl derivative exhibits superior NLO properties due to its low HOMO-LUMO gap (3.8 eV) and high hyperpolarizability (γ = 2.89 × 10⁻⁶ cm²/W), enabling applications in optical limiters .
  • Biological Relevance: this compound derivatives show promise in diabetes therapy, leveraging the azetidine group’s ability to enhance metabolic stability and target binding .
  • Market Potential: 4-(Trifluoromethylthio)phenol’s projected CAGR of 10% reflects demand in high-performance materials and electronics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Azetidin-1-ylcarbonyl)phenol, and what are the critical intermediates?

  • The synthesis typically involves coupling a phenolic derivative with an azetidine-containing moiety. For example, 4-hydroxybenzoic acid can be converted to its acyl chloride intermediate, which reacts with azetidine under Schotten-Baumann conditions. Key steps include activating the carbonyl group using reagents like thionyl chloride (SOCl₂) and optimizing reaction stoichiometry to avoid side reactions. Structural confirmation of intermediates is performed via 1H^1H-NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • FT-IR confirms the presence of the carbonyl (C=O) and hydroxyl (-OH) groups. 1H^1H- and 13C^13C-NMR elucidate the aromatic protons, azetidine ring protons, and carbonyl connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive bond lengths and angles .

Q. What are the primary biological targets or activities reported for this compound?

  • Derivatives of 4-(azetidinecarbonyl)phenol have shown affinity for σ1 receptors, which are implicated in neurological disorders. In vitro assays (e.g., radioligand binding studies) are used to quantify receptor interaction. Activity is often correlated with substituent effects on the azetidine and phenol moieties .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the carbonyl group’s electrophilicity and steric hindrance around the azetidine nitrogen influence reaction pathways. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s hydrogen-bonding networks?

  • Discrepancies in hydrogen-bond patterns (e.g., O–H⋯O vs. C–H⋯π interactions) require high-resolution SCXRD data (resolution < 0.8 Å) and refinement using SHELXL with anisotropic displacement parameters. Residual electron density maps and Hirshfeld surface analysis distinguish weak interactions. Temperature-controlled crystallography (e.g., 100 K) reduces thermal motion artifacts .

Q. How do structural modifications to the azetidine ring affect the compound’s pharmacokinetic properties?

  • Systematic SAR studies involve introducing substituents (e.g., methyl, fluorine) to the azetidine ring and evaluating logP (lipophilicity), metabolic stability (via liver microsome assays), and membrane permeability (Caco-2 cell models). For instance, fluorination enhances metabolic resistance but may reduce solubility .

Q. What are the challenges in designing enantioselective syntheses of chiral derivatives of this compound?

  • Achieving enantiocontrol during azetidine ring formation requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. Asymmetric [2+2] cycloaddition or kinetic resolution via enzymatic methods (e.g., lipase-mediated acyl transfer) are explored. Racemization risks during purification are mitigated using low-temperature chromatography .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, ensuring hydrogen atoms are constrained to neutron-derived distances. Apply TWINABS for twinned crystals .
  • Biological Assays : Include positive controls (e.g., haloperidol for σ1 receptor studies) and validate results with orthogonal techniques like SPR (surface plasmon resonance) .
  • Data Interpretation : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediates) .

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